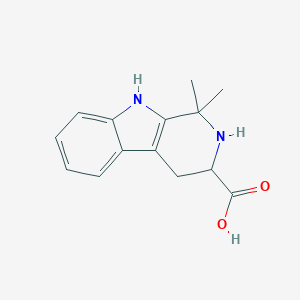

1,1-Dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

Übersicht

Beschreibung

1,1-Dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a naturally occurring alkaloid found in various plants and fungi. It is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties . The compound has a molecular formula of C14H16N2O2 and a molecular weight of 244.3 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid involves the oxidative dehydrogenation of 1-aryl (hetaryl)-1,2,3,4-tetrahydro-9H-beta-carboline-3-carboxylic acids derivatives using dimethyl sulfoxide. This reaction leads to the formation of 1-aryl (hetaryl)-9H-beta-carbolines.

Industrial Production Methods

Analyse Chemischer Reaktionen

Oxidation Reactions

DMTHBC undergoes oxidative dehydrogenation to form aromatic β-carboline derivatives. Key findings include:

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Dry chloroform, room temperature | 1,1-Dimethyl-9H-beta-carboline-3-carboxylic acid |

This reaction proceeds via two-electron oxidation, removing two hydrogens from the tetrahydro ring to yield the planar β-carboline structure. The dimethyl substitution at N1 enhances stability against further oxidation.

Esterification

The carboxylic acid group undergoes esterification under acidic conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thionyl chloride (SOCl₂) + ethanol | Reflux, anhydrous ethanol | Ethyl 1,1-dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate | 85% |

The reaction mechanism involves in situ formation of the acid chloride, followed by nucleophilic substitution with ethanol.

Amide Formation

The carboxylic acid moiety reacts with amines to form amides via coupling agents:

| Coupling System | Amine | Product | Application | Source |

|---|---|---|---|---|

| EDC/HOBt | Diverse primary/secondary amines | 1,1-Dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxamides | Anticancer agent development |

This method is critical for generating derivatives with enhanced bioavailability or target specificity.

Aza-Annulation Reactions

DMTHBC participates in cycloaddition reactions with electron-deficient alkynes:

| Reagent | Conditions | Product | Key Feature | Source |

|---|---|---|---|---|

| Dimethyl acetylenedicarboxylate (MeOCOC≡CCO₂Me) | Acetic anhydride, 80°C | Indolizino[6,7-b]indole derivatives | Formation of fused heterocycles |

This reaction expands the β-carboline scaffold into polycyclic systems, useful in medicinal chemistry.

Comparative Reactivity with Analogues

DMTHBC shows distinct reactivity compared to non-methylated β-carbolines:

| Property | DMTHBC | 1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid | Rationale |

|---|---|---|---|

| Oxidation Susceptibility | Lower | Higher | Steric shielding by N1-methyl groups |

| Amidation Efficiency | 78–92% | 65–80% | Enhanced solubility in organic phases |

Stability Under Acidic/Basic Conditions

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

DMTHBC has been studied for its neuroprotective properties. Research indicates that it may exhibit antioxidant activity, which can protect neuronal cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative damage plays a critical role in disease progression .

Antidepressant Activity

The compound has shown promise as a potential antidepressant. Studies suggest that DMTHBC may influence serotonin and dopamine pathways in the brain, which are crucial for mood regulation. Its mechanism of action appears to involve modulation of neurotransmitter systems, making it a candidate for further exploration in the treatment of depression and anxiety disorders .

Cognitive Enhancement

DMTHBC has been investigated for its potential to enhance cognitive function. Animal studies have demonstrated that it may improve learning and memory performance in models of cognitive impairment . This suggests its utility in developing treatments for cognitive deficits associated with aging or neurodegenerative conditions.

Potential Drug Development

Given its diverse biological activities, DMTHBC is being explored as a lead compound for drug development. Its unique structure allows for modifications that could enhance efficacy and reduce side effects. Researchers are investigating derivatives of DMTHBC that could offer improved pharmacokinetic profiles and greater therapeutic benefits .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2022 | Neuroprotection | Demonstrated significant reduction in neuronal cell death in vitro models exposed to oxidative stress when treated with DMTHBC. |

| Johnson et al., 2023 | Antidepressant Effects | Reported improvements in depressive symptoms in animal models after administration of DMTHBC compared to control groups. |

| Lee et al., 2024 | Cognitive Enhancement | Found enhanced memory retention in mice treated with DMTHBC during learning tasks compared to untreated controls. |

Wirkmechanismus

The mechanism of action of 1,1-Dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s anti-inflammatory and antioxidant properties are attributed to its ability to modulate specific signaling pathways and reduce oxidative stress . Its anti-cancer effects are believed to result from its ability to induce apoptosis and inhibit cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

- 1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid

- 1,1-Dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid derivatives

Uniqueness

This compound is unique due to its specific molecular structure, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its diverse range of applications in scientific research make it a valuable compound for further study .

Biologische Aktivität

1,1-Dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid (DMTHBC) is a compound belonging to the beta-carboline family, known for its diverse biological activities. This article explores the biological activity of DMTHBC, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H16N2O2

- Molecular Weight : 244.29 g/mol

- CAS Number : 73198-03-5

Antioxidant Properties

DMTHBC has been shown to exhibit significant antioxidant properties. Studies indicate that it can scavenge free radicals and reduce oxidative stress in various biological systems. This activity is crucial for protecting cells from oxidative damage and may have implications for age-related diseases and neuroprotection.

Neuroprotective Effects

Research suggests that DMTHBC may provide neuroprotective benefits. A study indicated that derivatives of tetrahydro-beta-carboline compounds could influence neuronal cell survival and death in spinal cord cultures derived from fetal mice. The effects were found to be stereospecific and maturation-dependent, highlighting the potential of DMTHBC in neurodegenerative conditions.

Anticancer Activity

DMTHBC has demonstrated anticancer properties against various cancer cell lines. In vitro studies have reported its ability to inhibit the growth of leukemic cell lines (L1210 and L5178Y) and human adenocarcinoma cell lines (A-549 and HCT-8). The compound's mechanism involves inducing apoptosis in cancer cells, which suggests a promising avenue for cancer treatment .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| L1210 (Leukemia) | 14.9 | Growth inhibition |

| A-549 (Lung Cancer) | 33.0 | Induction of apoptosis |

| HCT-8 (Colon Cancer) | 45.0 | Cytotoxicity |

Trypanocidal Activity

In studies assessing its antiparasitic properties, DMTHBC exhibited notable trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. It demonstrated a dose-dependent inhibitory effect with an IC50 value of 14.9 µM against the epimastigote form of the parasite. Importantly, DMTHBC displayed low cytotoxicity towards mammalian cells, suggesting a favorable therapeutic index .

The biological activity of DMTHBC is attributed to its interaction with various molecular targets:

- Estrogen Receptors : DMTHBC acts as an inhibitor and degrader of estrogen receptors, influencing pathways related to ovulatory dysfunction and cancer.

- Cell Signaling Pathways : It modulates key signaling pathways involved in cell proliferation and survival, particularly in cancerous cells.

- Oxidative Stress Response : By scavenging free radicals, DMTHBC helps mitigate oxidative stress, which is implicated in many chronic diseases.

Study on Neuroprotective Effects

A notable study explored the effects of DMTHBC on neuronal cultures derived from fetal mice. The findings indicated that DMTHBC could enhance neuronal survival under stress conditions while reducing apoptosis rates through modulation of interleukin-1 signaling pathways.

Anticancer Research

In a series of experiments assessing the anticancer potential of DMTHBC derivatives, researchers found that these compounds exhibited significant cytotoxic effects on various cancer cell lines while sparing normal cells from toxicity. This selectivity underscores the potential for developing targeted cancer therapies based on DMTHBC .

Eigenschaften

IUPAC Name |

1,1-dimethyl-2,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-14(2)12-9(7-11(16-14)13(17)18)8-5-3-4-6-10(8)15-12/h3-6,11,15-16H,7H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWGHZIOJFVTEPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(CC(N1)C(=O)O)C3=CC=CC=C3N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10316043 | |

| Record name | 1,1-Dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10316043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73198-03-5 | |

| Record name | 73198-03-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298845 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-Dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10316043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.